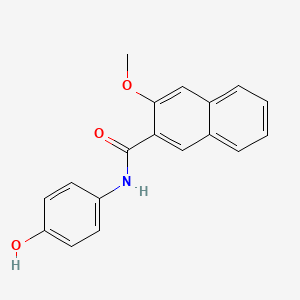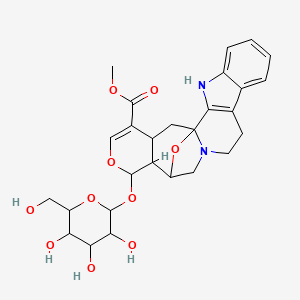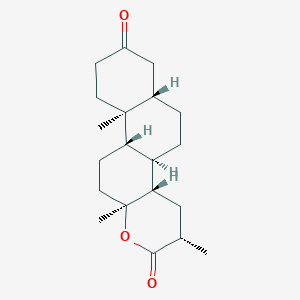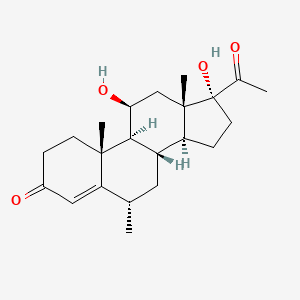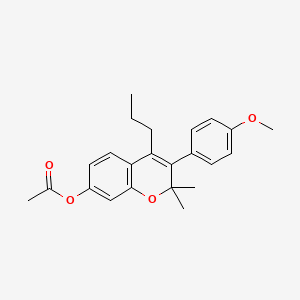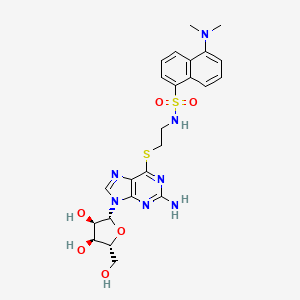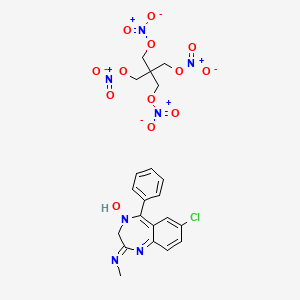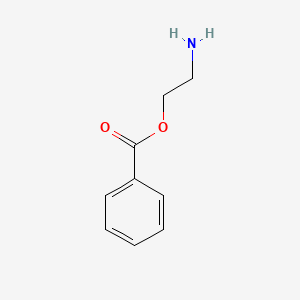
2-Aminoethyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminoethyl benzoate is an organic compound with the molecular formula C9H11NO2. It is an ester formed from benzoic acid and 2-aminoethanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
2-Aminoethyl benzoate can be synthesized through the esterification of benzoic acid with 2-aminoethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated nanohydroxyapatite, has been explored to promote green chemistry principles by reducing waste and improving catalyst recyclability .
化学反応の分析
Types of Reactions
2-Aminoethyl benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: N-alkyl or N-acyl derivatives.
科学的研究の応用
2-Aminoethyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 2-aminoethyl benzoate involves its interaction with specific molecular targets and pathways. For instance, it can act as a modulator of calcium ion fluxes, influencing cellular processes such as muscle contraction and neurotransmission. The compound may interact with calcium channels and receptors, thereby affecting intracellular calcium levels and related physiological functions .
類似化合物との比較
Similar Compounds
2-Aminoethyl diphenylborinate: Known for its role in modulating calcium entry in cells.
2-Aminoethyl methacrylate: Used in polymer synthesis and biomedical applications.
2-Aminoethyl phosphate: Involved in biochemical pathways and cellular signaling.
Uniqueness
2-Aminoethyl benzoate is unique due to its ester linkage, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
特性
CAS番号 |
33545-23-2 |
|---|---|
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC名 |
2-aminoethyl benzoate |
InChI |
InChI=1S/C9H11NO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7,10H2 |
InChIキー |
JOTMFOWEVMXFHO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCCN |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCCN |
| 33545-23-2 | |
同義語 |
ethanolamine benzoate monoethanolamine benzoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


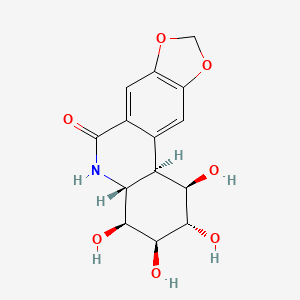
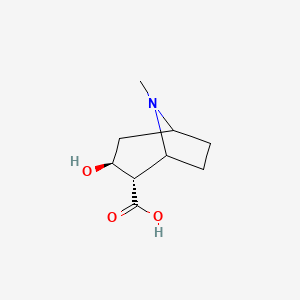
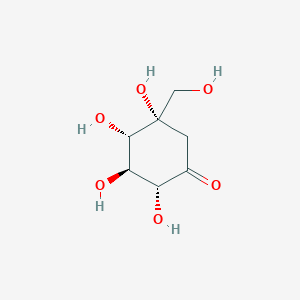
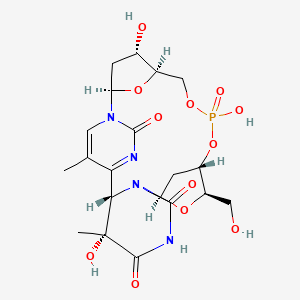

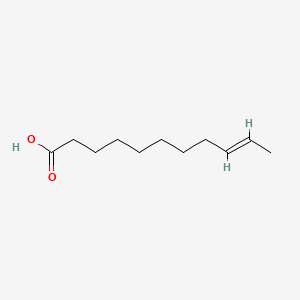
![3,5-Dimethyl-1-[(7-methyl-2-naphthalenyl)sulfonyl]pyrazole](/img/structure/B1221883.png)
